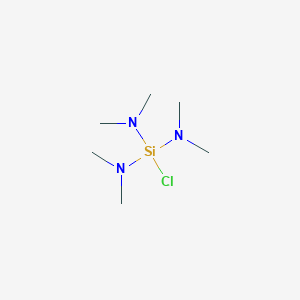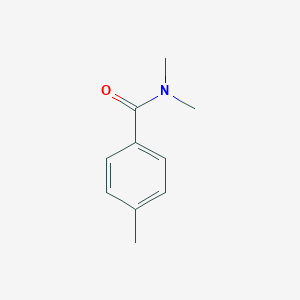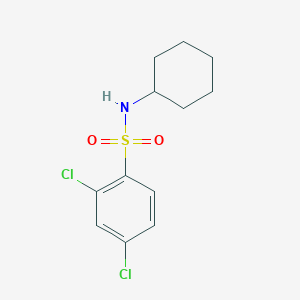
2,4-dichloro-N-cyclohexylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-cyclohexylbenzenesulfonamide (DCBS) is a synthetic compound that belongs to the family of sulfonamides. It is a white crystalline powder with a molecular weight of 347.80 g/mol. DCBS has been widely used in the pharmaceutical industry due to its potent antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-cyclohexylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the biosynthesis of folic acid, which is essential for the growth and replication of microorganisms. 2,4-dichloro-N-cyclohexylbenzenesulfonamide acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid.
Biochemische Und Physiologische Effekte
2,4-dichloro-N-cyclohexylbenzenesulfonamide has been shown to have a low toxicity profile in animal studies. It is rapidly absorbed and eliminated from the body, with a half-life of approximately 3 hours. 2,4-dichloro-N-cyclohexylbenzenesulfonamide has been reported to have a mild irritant effect on the skin and eyes. It has also been shown to have a slight effect on liver enzymes in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-N-cyclohexylbenzenesulfonamide is a potent antibacterial and antifungal agent that can be used in a variety of laboratory experiments. It has a high solubility in water and other polar solvents, making it easy to dissolve in various media. However, 2,4-dichloro-N-cyclohexylbenzenesulfonamide has a limited spectrum of activity and may not be effective against all microorganisms. Additionally, the use of 2,4-dichloro-N-cyclohexylbenzenesulfonamide may lead to the development of resistance in microorganisms.
Zukünftige Richtungen
There are several future directions for the research of 2,4-dichloro-N-cyclohexylbenzenesulfonamide. One area of interest is the development of new derivatives with enhanced antibacterial and antifungal activities. Another area of interest is the investigation of the mechanism of action of 2,4-dichloro-N-cyclohexylbenzenesulfonamide at the molecular level. Furthermore, the potential use of 2,4-dichloro-N-cyclohexylbenzenesulfonamide as a therapeutic agent for various diseases, such as cancer and inflammation, should be explored.
Conclusion:
In conclusion, 2,4-dichloro-N-cyclohexylbenzenesulfonamide is a synthetic compound with potent antibacterial and antifungal properties. It has been extensively studied for its biological activities and has shown promising results in laboratory experiments. 2,4-dichloro-N-cyclohexylbenzenesulfonamide is a valuable tool for researchers in the pharmaceutical industry and has several potential future applications. However, further research is needed to fully understand the mechanism of action and potential therapeutic uses of 2,4-dichloro-N-cyclohexylbenzenesulfonamide.
Synthesemethoden
2,4-dichloro-N-cyclohexylbenzenesulfonamide can be synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction yields 2,4-dichloro-N-cyclohexylbenzenesulfonamide as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-cyclohexylbenzenesulfonamide has been extensively studied for its biological activities. It has been reported to exhibit potent antibacterial and antifungal activities against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. 2,4-dichloro-N-cyclohexylbenzenesulfonamide has also been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
Eigenschaften
CAS-Nummer |
873578-23-5 |
|---|---|
Produktname |
2,4-dichloro-N-cyclohexylbenzenesulfonamide |
Molekularformel |
C12H15Cl2NO2S |
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-9-6-7-12(11(14)8-9)18(16,17)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |
InChI-Schlüssel |
RCFPDFNJCVRGPX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



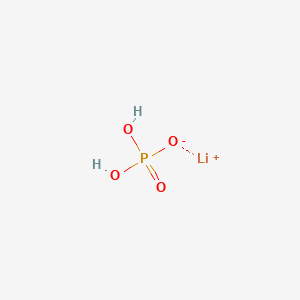
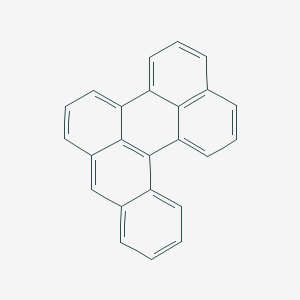
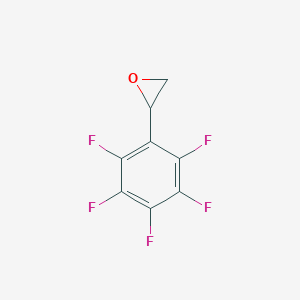
![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)
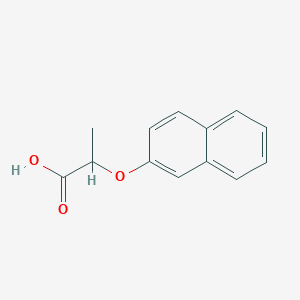
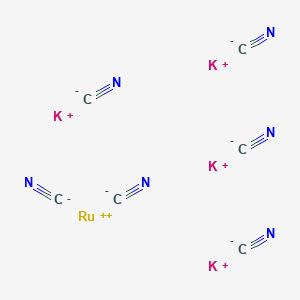
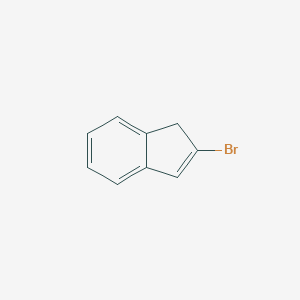
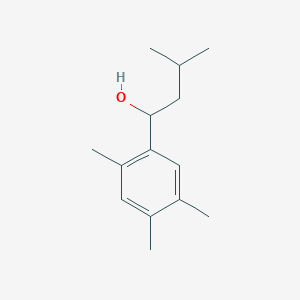
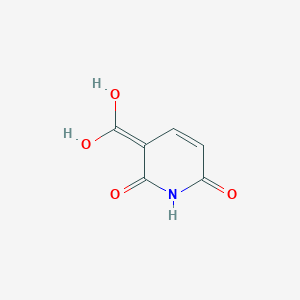
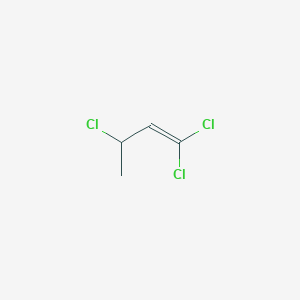
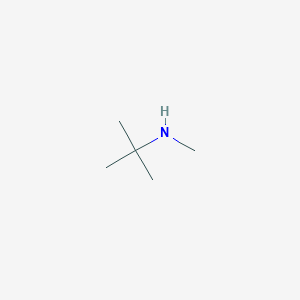
![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)
